molecular formula C7H11ClN6O B1346040 N-Deethylcyanazine amide CAS No. 36556-77-1

N-Deethylcyanazine amide

Cat. No. B1346040
CAS RN: 36556-77-1
M. Wt: 230.65 g/mol
InChI Key: NDKHTXLRCBVLMO-UHFFFAOYSA-N
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Description

N-Deethylcyanazine amide, also known as 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methyl-Propanamide, is a chemical compound with the molecular formula C7H11ClN6O . It has a molecular weight of 230.65 . The molecule contains a total of 26 atoms, including 11 Hydrogen atoms, 7 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .


Synthesis Analysis

The synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts has been reported . This methodology is particularly useful for the direct synthesis of primary and methyl amides, avoiding the use of ammonia and methylamine gas .


Molecular Structure Analysis

The structural parameters of the amide group have been determined carefully . An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .


Chemical Reactions Analysis

Amides are relatively unreactive towards nucleophilic acyl substitutions due to the poor leaving group ability of its nitrogen-containing Y group . Despite this, amides can react with water under acidic or basic conditions to create a carboxylic acid through nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water . As a consequence of the polarity of the amide group, the lower-molecular-weight amides are relatively high-melting and water-soluble, as compared to esters, amines, alcohols, and the like .

Scientific Research Applications

Environmental Impact and Water Treatment

Analytical Chemistry

Synthesis and Chemical Transformations

Safety And Hazards

The safety data sheet for N-Deethylcyanazine amide indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

While specific future directions for N-Deethylcyanazine amide were not found in the search results, there are ongoing studies exploring the role of similar compounds in various fields . For instance, the role of N-acetylcysteine amide as prophylactic treatment for acute graft-versus-host disease (GvHD) is being investigated . Additionally, the synthesis of amides is a topic of ongoing research, with recent studies exploring new methods for the efficient synthesis of amides .

properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-7(2,3(9)15)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H2,9,15)(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHTXLRCBVLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190059
Record name N-Deethylcyanazine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deethylcyanazine amide

CAS RN

36556-77-1
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deethylcyanazine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethylcyanazine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CC Yu, GM Booth, JR Larsen - Journal of agricultural and food …, 1975 - ACS Publications
… triazin-2-ylamino)-2-methylpropionitrile], 18% cyanazine, 0.8% cyanazine amide [2-(4-chloro-6-ethylamino-s-triazin-2-ylamino) -2-methylpropionamide], 0.3% Ndeethylcyanazine amide …
Number of citations: 22 pubs.acs.org
K Drożdżewska, A Książczak… - Journal of thermal …, 2000 - akjournals.com
… In water, after 35 days, there was found 60% of N-deethylcyanazine, 0.8% cyanazine amide and 0.3% N-deethylcyanazine amide [2]. The mechanism of degradation in acid and …
Number of citations: 7 akjournals.com

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